[(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine
Description
[(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine is a complex organic compound characterized by the presence of sulfonyl and methoxyphenyl groups
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-17(2)24(20,21)15-8-4-12(5-9-15)16-23(18,19)14-10-6-13(22-3)7-11-14/h4-11,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASSVPLRVAWKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine typically involves multiple steps. One common route includes the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form 4-methoxyphenylsulfonyl aniline. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl compounds.
Scientific Research Applications
[(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl methyl sulfone
- 4-Methoxyphenyl phenyl sulfone
- 3-Methoxyphenyl phenyl sulfone
Uniqueness
[(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)sulfonyl]dimethylamine is unique due to its dual sulfonyl groups and the presence of a methoxyphenyl moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
